N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, leading to a decrease in the phosphorylation of downstream proteins involved in cell division and proliferation .
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. Primarily, it disrupts the signal transduction cascades that promote cell growth and proliferation . This can lead to the arrest of cell cycle progression and induction of apoptosis .
Pharmacokinetics
These properties significantly impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation, primarily in cancer cells . By inhibiting tyrosine kinases, the compound disrupts the signaling pathways that these cells rely on for growth and survival . This can lead to cell cycle arrest and apoptosis, effectively reducing the growth of the cancer .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of other molecules can affect the compound’s binding to its target . Additionally, the pH and temperature of the environment can impact the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide typically involves multiple steps, starting from acyclic starting materials. The process includes the formation of the pyrimidine ring, followed by functionalization to introduce the dimethylamino group and the butyramide moiety. Common reagents used in these reactions include ammonium thiocyanate, benzylidene acetones, and various amines .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities, including antimicrobial and antiplasmodial properties.
Pyridine derivatives: These compounds also contain nitrogen atoms in their ring structure and have been studied for their antimicrobial and antiviral activities.
Uniqueness
N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide stands out due to its specific functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-[[4-(dimethylamino)pyrimidin-2-yl]methylamino]-2-oxoethyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-4-5-12(19)16-9-13(20)15-8-10-14-7-6-11(17-10)18(2)3/h6-7H,4-5,8-9H2,1-3H3,(H,15,20)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTNCZCQGIHNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(=O)NCC1=NC=CC(=N1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.